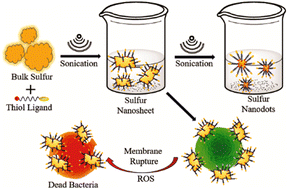Thiol ligand-mediated exfoliation of bulk sulfur to nanosheets and nanodots: applications in antibacterial activity†
Journal of Materials Chemistry B Pub Date: 2023-12-21 DOI: 10.1039/D3TB02403B
Abstract
Reducing bulk materials to layers or dots results in profound alterations in their physiochemical and optoelectronic properties, leading to a wide array of applications, spanning from device manufacturing to biomedicine. In this regard, the preparation of sulfur nanomaterials has garnered significant attention due to their low toxicity. Traditional methods for sulfur nanomaterial synthesis often involve harsh reaction conditions, leaving a gap for convenient approaches to create nanomaterials, such as nanosheets (NSs) and nanodots (NDs). Herein, the mechanical exfoliation of bulk sulfur using a surfactant thiol ligand with probe sonication is reported, making a unique contribution to existing methods. In the reported method, the thiol group binds to sulfur surfaces, facilitating exfoliation and stabilization, while the hydrophilic ends provide functional groups for exfoliated nanomaterials. Exfoliation can yield either nanosheets or nanodots, depending on the thiol ligand and exfoliation time. This approach offers the opportunity to exfoliate bulk sulfur using bioactive thiol ligands. With this goal in mind, bulk sulfur was exfoliated with 4-mercaptophenylboronic acid (BA) to target Gram-positive bacteria. This innovative exfoliation strategy of bulk sulfur using thiol ligands holds immense promise for synthesizing functionalized sulfur nanomaterials with wide-ranging applications, particularly in biomedicine.


Recommended Literature
- [1] Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties†
- [2] Back cover
- [3] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
- [4] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [5] Front cover
- [6] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [7] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†
- [8] Recombinase amplified CRISPR enhanced chain reaction (RACECAR) for viral genome detection†
- [9] Insulating to metallic transition of an oxidized boron nitride nanosheet coating by tuning surface oxygen adsorption
- [10] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications










